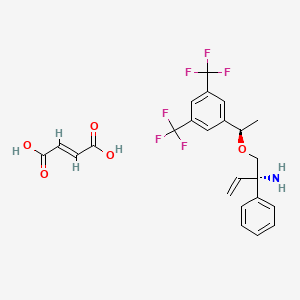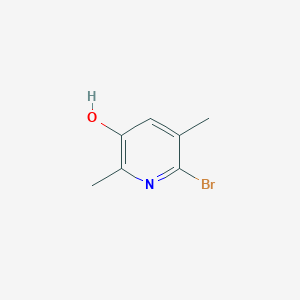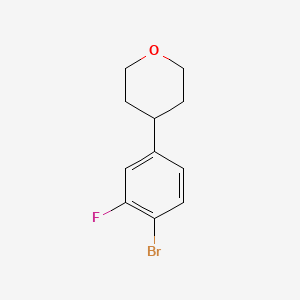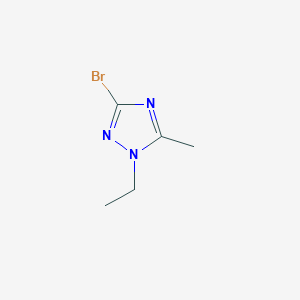![molecular formula C11H11BrN2O B1383933 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole CAS No. 1870132-19-6](/img/structure/B1383933.png)
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
Übersicht
Beschreibung
The compound “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole” is a chemical compound that is likely to be a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms1. However, there is limited information available about this specific compound2.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system1. However, the specific synthesis process for “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole” is not readily available in the literature3.
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole” is not explicitly available. However, related compounds such as “Ethanone, 1-(4-bromophenyl)-” have a molecular weight of 199.045 and a structure that includes a bromophenyl group4.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media5. However, the specific chemical reactions involving “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole” are not explicitly mentioned in the literature6.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole” are not explicitly available. However, related compounds such as “Methyl 4-bromophenylacetate” have a molecular weight of 229.07 and are described as pale yellow oil8.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole derivatives exhibit promising antibacterial properties. Rai et al. (2009) synthesized a series of compounds structurally related to 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, demonstrating significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Spectroscopy and Structure Analysis
Tamer et al. (2016) conducted a study on a related compound, focusing on its molecular structure, spectral analysis, and its potential nonlinear optical properties. This research highlights the compound's stability and intramolecular charge transfer characteristics, which are essential for understanding its applications in materials science (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
Anti-Diabetic Activity
A study by Vaddiraju et al. (2022) explored the synthesis and biological evaluation of novel pyrazole-based heterocycles, which included derivatives of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, for their anti-diabetic activity. This research is significant for developing new therapeutic agents for diabetes (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Chemical Synthesis and Characterization
Kleizienė et al. (2009) detailed the chemical synthesis and comprehensive spectroscopic characterization of a compound closely related to 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole, providing valuable insights into the chemical properties and potential applications of such compounds in various fields (Kleizienė, Arbačiauskienė, Holzer, & Šačkus, 2009).
Nonlinear Optical Properties
Another study by Tamer et al. (2015) investigated the nonlinear optical properties of a pyrazole derivative, emphasizing the potential applications of such compounds in the field of photonics and optoelectronics. Their research provides insights into the electronic structure and optical behavior of these materials (Tamer, Dege, Avcı, Atalay, & İlhan, 2015).
Safety And Hazards
The safety data sheet for a related compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled9. However, the specific safety and hazards for “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole” are not explicitly mentioned in the literature10.
Zukünftige Richtungen
The future directions for “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole” are not explicitly mentioned in the literature. However, pyrazole derivatives are often used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry1, suggesting potential future applications in these areas.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-15-11-6-13-14(8-11)7-9-2-4-10(12)5-3-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRAURKSYHPULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B1383859.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)
![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)
![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)


![7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1383870.png)
![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)
